Trametinib
概要
説明
Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is used alone or in combination with dabrafenib to treat melanoma (skin cancer) that has spread or that cannot be removed by surgery . It is also used together with dabrafenib to help prevent melanoma from coming back after surgery .
Synthesis Analysis
The identification of two process impurities of trametinib and their subsequent isolation and synthesis was described from readily available raw materials . A study reported X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib .Molecular Structure Analysis
X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib, reveal an unexpected mode of binding in which trametinib directly engages KSR at the MEK interface .Chemical Reactions Analysis
Samples were analyzed for [14C]-trametinib and total plasma radioactivity using accelerator mass spectrometry (AMS) .Physical And Chemical Properties Analysis
Trametinib has a molecular formula of C26H23FIN5O4 and a molecular weight of 615.4 g/mol .科学的研究の応用
Application in Complex Lymphatic Anomalies (CLA)
Scientific Field
Summary of the Application
Trametinib has been used in combination with sirolimus for the treatment of Complex Lymphatic Anomalies (CLA), a spectrum of lymphatic malformations that share similar oncogenic mutations to cancer .
Methods of Application
The patient was initially treated with sirolimus due to the frequent involvement of the PI3K-AKT-mTOR pathway in CLA pathogenesis. After an unsuccessful attempt with trametinib alone, sirolimus was added to trametinib .
Results or Outcomes
The combination of trametinib and sirolimus resulted in a significant, rapid, and sustained improvement in symptoms .
Application in Malignant Melanoma
Scientific Field
Summary of the Application
Trametinib has been approved for the treatment of unresectable or metastatic malignant melanoma with BRAF V600E or V600K mutations .
Methods of Application
Trametinib is administered orally and specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers .
Results or Outcomes
Trametinib has shown promising activity in several clinical trials on melanoma and is being evaluated by the FDA for the treatment of metastatic melanoma .
Application in Pancreatic Cancer
Scientific Field
Summary of the Application
Trametinib has been used in the treatment of pancreatic cancer, especially in cases that show resistance to conventional therapies .
Methods of Application
The specific methods of application for pancreatic cancer are not detailed in the available resources.
Results or Outcomes
Trametinib has shown efficacy in reducing the proliferation of pancreatic cancer cells and enhancing the effectiveness of combined treatment regimens .
Application in Metastatic Pancreatic Adenocarcinoma
Summary of the Application
Trametinib has been used in combination with hydroxychloroquine (HCQ) or CDK4/6 inhibitors as third- or later-line therapy in metastatic pancreatic adenocarcinoma .
Methods of Application
Patients with metastatic pancreatic ductal adenocarcinoma (mPDAC) who received the combination of trametinib and HCQ or CDK4/6 inhibitors as third- or later-line therapy were reviewed .
Results or Outcomes
The median progression-free survival was 2.0 and 2.8 months, respectively, and the median overall survival was 4.2 and 4.7 months, respectively .
Application in Cytoskeletal Vimentin Remodeling
Scientific Field
Summary of the Application
Trametinib has been identified as an orchestrator for cytoskeletal vimentin remodeling .
Methods of Application
The specific methods of application for cytoskeletal vimentin remodeling are not detailed in the available resources.
Results or Outcomes
Trametinib is capable of inducing spatial spreading of the cellular vimentin network without affecting its transcriptional or translational regulation .
Application in Alzheimer’s Disease
Scientific Field
Summary of the Application
Trametinib has shown potential as a therapeutic game-changer for Alzheimer’s disease .
Methods of Application
The specific methods of application for Alzheimer’s disease are not detailed in the available resources.
Results or Outcomes
Trametinib stimulated the neuronal development of adult neural stem cells in the Alzheimer’s disease murine model .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFJVRYDFIQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FIN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152223 | |
Record name | Trametinib dimethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trametinib dimethyl sulfoxide | |
CAS RN |
1187431-43-1 | |
Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trametinib dimethyl sulfoxide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trametinib dimethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMETINIB DIMETHYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。